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molecular formula C13H9ClN2S B8501094 2-Cyano-3-(3-chlorophenylthiomethyl)pyridine CAS No. 126570-66-9

2-Cyano-3-(3-chlorophenylthiomethyl)pyridine

Cat. No. B8501094
M. Wt: 260.74 g/mol
InChI Key: NUDWKSIYWTZGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430032

Procedure details

To a stirred, cloudy solution of sodium methoxide (14.7 g, 0.27 mol) in methanol (450 mL), contained in a water bath, add a solution of 3-chlorothiophenol (39.5 g, 0.27 mol) in methanol (95 mL). To the resultant solution add a solution of 2-cyano-3-(bromomethyl)pyridine (48.9 g, 0.25 mol) in methanol (195 mL), and stir the reaction mixture at room temperature for 1 h. Concentrate the reaction mixture under reduced pressure, add 500 mL of ether to the residue, stir, and filter to remove the sodium bromide. Evaporate ether under reduced pressure to obtain the title compound as an amber oil, which may be used without further purification.
Name
sodium methoxide
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.9 g
Type
reactant
Reaction Step Three
Quantity
195 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl:4][C:5]1[CH:6]=[C:7]([SH:11])[CH:8]=[CH:9][CH:10]=1.[C:12]([C:14]1[C:19]([CH2:20]Br)=[CH:18][CH:17]=[CH:16][N:15]=1)#[N:13]>CO>[C:12]([C:14]1[C:19]([CH2:20][S:11][C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([Cl:4])[CH:6]=2)=[CH:18][CH:17]=[CH:16][N:15]=1)#[N:13] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
14.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S
Name
Quantity
95 mL
Type
solvent
Smiles
CO
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
48.9 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1CBr
Name
Quantity
195 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the reaction mixture at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
add 500 mL of ether to the residue
STIRRING
Type
STIRRING
Details
stir
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the sodium bromide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=NC=CC=C1CSC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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